molecular formula C11H11ClO3 B1208280 Ethyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 2881-63-2

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No.: B1208280
CAS No.: 2881-63-2
M. Wt: 226.65 g/mol
InChI Key: DGCZHKABHPDNCC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 2881-63-2) is a β-keto ester derivative characterized by a 4-chlorophenyl group attached to a ketone moiety and an ethyl ester functional group. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol . This compound is widely employed as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolones, triazolopyrimidines, and imidazo[1,2-a]pyridines . Its reactivity stems from the active methylene group adjacent to the ketone, enabling condensation, cyclization, and nucleophilic substitution reactions .

Preparation Methods

Traditional Claisen Condensation

The classical Claisen condensation remains a cornerstone for synthesizing β-keto esters. For Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, this method involves the reaction of ethyl acetate with 4-chloroacetophenone under basic conditions .

Reaction Conditions

  • Base : Sodium ethoxide (NaOEt, 1.2 equiv)

  • Solvent : Anhydrous ethanol

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Work-up : Acidification with dilute HCl, extraction with dichloromethane, and column chromatography (EtOAc/hexane)

Yield : 74%
Purity : >95% (HPLC)

Key Advantages:

  • Utilizes inexpensive starting materials.

  • Straightforward protocol amenable to laboratory-scale synthesis.

Limitations:

  • Moderate yield due to competing side reactions (e.g., self-condensation of ethyl acetate).

  • Requires rigorous anhydrous conditions.

Crossed Claisen Condensation with Acid Chlorides

Crossed Claisen condensations between ethyl acetate and 4-chlorobenzoyl chloride offer improved selectivity. This method leverages the reactivity of acid chlorides to enhance efficiency .

Reaction Conditions

  • Reagents : 4-Chlorobenzoyl chloride (1.1 equiv), ethyl acetate (1.0 equiv)

  • Base : Triethylamine (Et₃N, 2.0 equiv)

  • Catalyst : Calcium chloride (CaCl₂, 10 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (25°C)

  • Time : 3 hours

  • Work-up : Filtration, solvent evaporation, and silica gel chromatography

Yield : 90%
Purity : 98% (NMR)

Key Advantages:

  • High yield and selectivity due to the electrophilic nature of acid chlorides.

  • Mild reaction conditions minimize decomposition.

Limitations:

  • Sensitivity to moisture necessitates careful handling.

  • Higher cost of acid chlorides compared to ketones.

Titanium-Catalyzed Claisen Condensation

Titanium(IV) chloride (TiCl₄)-mediated Claisen condensation represents a modern, catalytic approach. This method is particularly effective for large-scale synthesis .

Reaction Conditions

  • Catalyst : TiCl₄ (10 mol%)

  • Base : Tributylamine (Bu₃N, 2.0 equiv)

  • Additive : N-Methylimidazole (20 mol%)

  • Solvent : Toluene

  • Temperature : 0–25°C

  • Time : 1–2 hours

  • Work-up : Aqueous extraction, drying (MgSO₄), and distillation

Yield : 92%
Purity : >99% (GC-MS)

Key Advantages:

  • Exceptional selectivity (cross/self >99:1).

  • Short reaction time and scalability for industrial applications.

Limitations:

  • Requires specialized catalysts and strict temperature control.

Industrial-Scale Continuous Flow Synthesis

Continuous flow reactors optimize the synthesis of this compound by enhancing heat and mass transfer .

Reaction Conditions

  • Reactants : Diethyl carbonate, 4-chloroacetophenone

  • Catalyst : Amberlite IRA-400 (ion-exchange resin)

  • Solvent : Ethanol-THF (1:1 v/v)

  • Temperature : 45°C

  • Residence Time : 1 hour

  • Work-up : Solvent evaporation, aqueous extraction, and vacuum distillation

Yield : 85%
Purity : 97% (HPLC)

Key Advantages:

  • High throughput and consistent product quality.

  • Reduced solvent usage and waste generation.

Limitations:

  • Capital-intensive setup.

  • Catalyst regeneration required for sustained efficiency.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Traditional Claisen74% >95%ModerateHigh
Crossed Claisen90% 98%HighModerate
Ti-Catalyzed Claisen92% >99%HighLow
Continuous Flow85% 97%IndustrialModerate

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 3-(4-chlorophenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-chloroaniline under reflux conditions, often utilizing acetic acid as a catalyst. This process can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

Chemical Properties:

  • Molecular Weight: 232.66 g/mol
  • Boiling Point: Approximately 300 °C
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

Chemistry

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals.
  • Reactivity: The compound can undergo oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic substitution reactions involving the chlorophenyl group.

Biology

  • Biological Activity: Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit enzymes related to cell proliferation, making them candidates for anticancer drug development .
  • Enzyme Inhibition Studies: Comparative studies have demonstrated that modifications to the chlorophenyl moiety can enhance enzyme inhibition efficacy, particularly against acetylcholinesterase (AChE), relevant for neurodegenerative conditions such as Alzheimer's disease .

Medicine

  • Pharmaceutical Development: this compound is explored as a precursor for novel pharmaceutical agents. Its derivatives have shown promise in treating various diseases due to their biological activities .
  • Case Studies: Several studies have synthesized derivatives of this compound and evaluated their biological activities. For example, one study reported strong inhibitory effects on AChE by certain derivatives, indicating potential therapeutic applications in neurodegenerative diseases.

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryIntermediate for heterocyclesUsed in synthesizing compounds with diverse functionalities
BiologyAntimicrobial and anticancerExhibits enzyme inhibition relevant to cancer treatment
MedicinePrecursor for pharmaceuticalsPromising results in biological activity assays

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate differ primarily in the substituents on the phenyl ring or the ester group. Below is a detailed analysis of its closest analogs, highlighting differences in synthesis, reactivity, and applications.

Substituent Variations on the Phenyl Ring

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Differences References
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Enhanced electron-withdrawing effect of fluorine improves electrophilic reactivity in coupling reactions; used in fluorinated drug intermediates.
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 3,4-Dichlorophenyl C₁₁H₁₀Cl₂O₃ 261.10 Increased steric hindrance and lipophilicity; utilized in agrochemicals and antifungal agents.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-Nitrophenyl C₁₁H₁₁NO₅ 237.21 Nitro group facilitates reduction to amino derivatives; precursor for nitro-containing heterocycles.
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Chloro-4-methoxyphenyl C₁₂H₁₃ClO₄ 256.68 Methoxy group enhances solubility in polar solvents; used in antibacterial and anticancer research.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Chlorine (4-chlorophenyl) and fluorine (4-fluorophenyl) enhance electrophilic reactivity, while methoxy groups (e.g., 4-methoxyphenyl in ) reduce reactivity due to electron donation .
  • Lipophilicity : Dichlorophenyl analogs exhibit higher logP values, making them suitable for membrane-penetrating pharmaceuticals .

Variations in the Ester Group

Compound Name Ester Group Reactivity/Applications References
Mthis compound Methyl ester Faster hydrolysis under basic conditions compared to ethyl ester; used in lab-scale syntheses.
Ethyl 2-chloro-3-oxopropanoate Chloro-substituted β-keto ester The α-chloro group enables nucleophilic displacement reactions; precursor for thiazoles and oxazoles.

Key Observations :

  • Ethyl vs. methyl esters: Ethyl esters (e.g., this compound) offer better stability during prolonged reactions compared to methyl esters .
  • Functional group modifications : Chlorination at the α-position () introduces new reaction pathways, such as Suzuki couplings or heterocycle formations.

Biological Activity

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents an overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure that allows it to interact with various biological targets. The compound can be synthesized through several methods, often involving the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, it has shown significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Bacillus subtilis12100
Escherichia coli10100

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, it has been evaluated against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).

In a recent study, the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 (µM) Mechanism of Action
HCT-11612.5PI3K/Akt signaling pathway inhibition
HEP215.0Induction of apoptosis

The mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers. This pathway's deregulation is commonly associated with tumorigenesis, making it a viable target for therapeutic intervention .

Case Studies

  • Case Study on Colorectal Cancer:
    A study conducted on HCT-116 cells revealed that treatment with this compound led to increased apoptosis markers and decreased expression of anti-apoptotic proteins such as Bcl-2. This suggests that the compound may promote programmed cell death in colorectal cancer cells.
  • Case Study on Epidermoid Carcinoma:
    In epidermoid carcinoma (HEP2) models, the compound was found to inhibit cell migration and invasion, indicating its potential role in preventing metastasis. The study highlighted that this compound could disrupt the epithelial-mesenchymal transition (EMT), a critical step in cancer progression .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate?

The compound is typically synthesized via acid-catalyzed esterification. A common protocol involves reacting 3-(4-chlorophenyl)-3-oxopropanoic acid with ethanol in the presence of concentrated sulfuric acid (0.5–1.5 mol%) under reflux for 6–8 hours. Yields >75% are achievable with rigorous moisture control . Alternative routes include transesterification of methyl esters under basic conditions, though this requires careful pH monitoring to avoid ketone decomposition .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H NMR : Ester methyl protons appear as a triplet (δ 1.2–1.4 ppm), with the ketone carbonyl proton at δ 3.5–3.7 ppm. The 4-chlorophenyl aromatic protons resonate as doublets (δ 7.4–7.6 ppm) .
  • IR spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
  • Mass spectrometry : Molecular ion peak at m/z 226.6 (C₁₁H₁₁ClO₃⁺) with characteristic fragmentation patterns for the chlorophenyl group .

Q. What are the primary chemical reactions of this compound?

  • Claisen condensation : Forms diketones with bases like NaH, useful for constructing polycyclic frameworks .
  • Nucleophilic substitution : The 4-chlorophenyl group reacts with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) to yield aryl-substituted derivatives .
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ reduces both ketone and ester groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

Critical parameters include:

  • Catalyst screening : Sulfuric acid outperforms p-toluenesulfonic acid in minimizing di-ester by-products (yield improvement: 12–15%) .
  • Temperature control : Gradual heating to 80°C prevents thermal degradation of the ketone moiety.
  • In-situ monitoring : Real-time FTIR tracks esterification progress, reducing over-reaction risks .

Q. What computational approaches elucidate the compound’s reactivity in biological systems?

  • DFT calculations : Identify the β-keto ester moiety as the primary electrophilic site (LUMO energy: −1.8 eV), explaining its reactivity in Michael additions .
  • Molecular docking : Predicts binding affinity (−8.2 kcal/mol) with bacterial FabH enzymes, aligning with observed antimicrobial activity .

Q. How do structural modifications (e.g., halogen substitution) affect spectroscopic properties?

Comparative studies show:

  • 4-Cl vs. 4-Br substitution : Bromine increases aromatic proton deshielding (Δδ +0.3 ppm in 1H NMR) due to higher electronegativity .
  • 4-Cl vs. 4-F substitution : Fluorine reduces UV absorbance at 260 nm (ε decreases by ~30%), impacting photostability assays .

Q. What contradictions exist in reported biological activities of derivatives?

  • Antimicrobial activity : EC₅₀ values vary widely (2–50 µM) depending on substituent position. Para-chloro derivatives show consistent Gram-positive inhibition, while meta-substituted analogs exhibit erratic results .
  • Enzyme inhibition : Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., 5 µM vs. 22 µM in separate studies) suggest assay-dependent interference from esterase hydrolysis .

Q. Methodological Guidance

Q. What experimental designs resolve conflicting data on degradation pathways?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS to identify major impurities (e.g., 4-chlorobenzoic acid) .
  • Isotopic labeling : Use ¹³C-labeled ethanol in esterification to trace hydrolysis mechanisms .

Q. How can regioselectivity challenges in nucleophilic substitution be addressed?

  • Directing group strategies : Introduce temporary nitro groups at the 3-position to steer substitution to the 4-chlorophenyl ring, later reduced to amines .
  • Microwave-assisted synthesis : Enhances para-selectivity (from 60% to 85%) by accelerating reaction kinetics .

Q. What analytical workflows validate purity for pharmacological studies?

  • HPLC-DAD/ELSD : Dual detection ensures absence of non-UV-active impurities (e.g., inorganic salts).
  • Elemental analysis : Confirm Cl content (theoretical: 15.6%; deviation >0.3% indicates contamination) .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZHKABHPDNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183001
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
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Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2881-63-2
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
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Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
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Record name ethyl 3-(4-chlorophenyl)-3-oxopropanoate
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Record name BENZENEPROPANOIC ACID, 4-CHLORO-BETA-OXO-, ETHYL ESTER
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Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: A solution of 96.6 g of 4-chloro acetophenone in 300 ml of diethyl carbonate is added dropwise to a suspension of 34 g sodium hydride (55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate at ice bath temperature, then at room temperature for 2 days. To the dark solution is then added crushed ice and 5N hydrochloric acid to adjust the pH to 6-7. After dilution with diethyl ether, the layers are separated, the organic phase washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. After removal of the solvents, the oily ethyl 3-(4-chloro-phenyl)-3-oxo-propionate is obtained.
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96.6 g
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34 g
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300 mL
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Synthesis routes and methods II

Procedure details

Triethylamine (17 ml) and magnesium chloride (5.5 g) were added to a suspension of potassium ethyl malonate (8.2 g) in ethyl acetate (100 ml) under ice cooling, and the mixture was stirred for 18 hours while the temperature of the system was gradually raised to room temperature. On the other hand, a suspension composed of 4-chlorobenzoic acid (5.0 g), thionyl chloride (12 ml), N,N-dimethylformamide (one drop) and toluene (100 ml) was heated under reflux for 1 hour, and the reaction mixture was then concentrated. The resultant residue was dissolved in ethyl acetate, and the solution was added dropwise to the reaction mixture previously prepared under ice cooling. The resultant mixture was stirred for 18 hours while the temperature of the system was gradually raised to room temperature. A 10% aqueous solution of citric acid was added to the reaction mixture, and the mixture was stirred for 30 minutes to separate the resultant organic layer. The organic layer was washed with saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was isolated and purified by column chromatography on silica gel (chloroform) to obtain the title compound (6.4 g).
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100 mL
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5.5 g
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potassium ethyl malonate
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8.2 g
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100 mL
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17 mL
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5 g
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12 mL
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aqueous solution
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Synthesis routes and methods III

Procedure details

200 g (1.29 mol) of 4-chloroacetophenone (dissolved in 500 ml of diethyl carbonate) were added dropwise at 60° C. to a mixture of 296.4 g (2.59 mol) of potassium tert-butylate and 2.25 1 of diethyl carbonate. Thesuspension, which could be stirred with difficulty, was stirred at 60° C. for 3 h and then introduced into 2.7 1 of 10% strength sulfuric acid. Extraction with ethyl acetate, drying of the organic phase over magnesium sulfate and concentration in vacuo gave the crude product, which was purified further by distillation (b.p. 130° C., 0.4 mbar). Yield: 268 g.
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500 mL
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296.4 g
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Synthesis routes and methods IV

Procedure details

To a solution of 4-chlorobenzoic acid (15.77 g, 100.7 mmol) in tetrahydrofuran (100 ml) was added 1,1′-carbonyldiimidazole (18.0 g, 111 mmol) at room temperature and the mixture was stirred as it was for 6 hrs. To the mixture was added monoethyl malonate monomagnesium salt (15.9 g, 55.4 mmol) at room temperature and the mixture was stirred at 60° C. for 3 hrs. The reaction solution was diluted with ethyl acetate and water and acidified with conc. hydrochloric acid. The ethyl acetate layer was separated and the aqueous layer was extracted with ethyl acetate. The collected organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to give the objective substance.
Quantity
15.77 g
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18 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

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